2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride
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Overview
Description
2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride typically involves the bromination of 1H-1,2,4-triazole followed by the introduction of an acetic acid moiety. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process may include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and a suitable solvent.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: De-brominated or hydrogenated derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can lead to the inhibition of enzymes or receptors, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
1H-1,2,4-Triazole: The parent compound, which lacks the bromine and acetic acid moieties.
3-Bromo-1H-1,2,4-triazole: A simpler derivative with only the bromine substitution.
1H-1,2,4-Triazol-1-ylacetic acid: A derivative without the bromine atom.
Uniqueness: 2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is unique due to the presence of both the bromine atom and the acetic acid moiety. This combination enhances its reactivity and potential for forming diverse derivatives. The hydrochloride salt form also improves its solubility and stability, making it more suitable for various applications.
Properties
CAS No. |
2742660-03-1 |
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Molecular Formula |
C4H5BrClN3O2 |
Molecular Weight |
242.46 g/mol |
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C4H4BrN3O2.ClH/c5-4-6-2-8(7-4)1-3(9)10;/h2H,1H2,(H,9,10);1H |
InChI Key |
VRSPTHHGDAHVTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CC(=O)O)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
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